molecular formula C22H23N5O3 B2636300 ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate CAS No. 477535-47-0

ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate

Cat. No. B2636300
CAS RN: 477535-47-0
M. Wt: 405.458
InChI Key: ARXDRIJFBDSYOI-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Patel (2020) conducted a study focusing on the synthesis and characterization of furan ring-containing organic ligands, including compounds related to ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate. This research aimed at understanding the chelating properties and antimicrobial activity of such ligands (Patel, 2020).

Antimicrobial and Antifungal Activities

  • Sharma, Kumar, and Pathak (2014) synthesized derivatives of carbazole, structurally related to ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate, and evaluated their antibacterial, antifungal, and anticancer activities. Some derivatives showed significant antibacterial and antifungal activities (Sharma et al., 2014).

Biological Evaluation and Antitumor Activities

  • The synthesis and biological evaluation of some newer carbazole derivatives, including compounds related to the chemical of interest, were discussed by Sokmen et al. (2014). They focused on the antiurease and antioxidant activities of these compounds (Sokmen et al., 2014).

properties

IUPAC Name

ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-3-29-22(28)27-12-10-26(11-13-27)20-9-8-17(30-20)14-16(15-23)21-24-18-6-4-5-7-19(18)25(21)2/h4-9,14H,3,10-13H2,1-2H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXDRIJFBDSYOI-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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